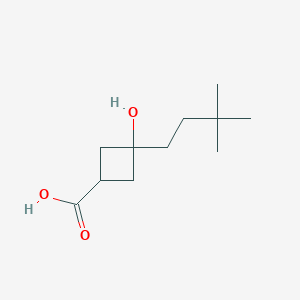

3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,3-dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-10(2,3)4-5-11(14)6-8(7-11)9(12)13/h8,14H,4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWHHFCLYNYHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1(CC(C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the alkylation of cyclobutanone with 3,3-dimethylbutyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in the presence of pyridine.

Major Products Formed

Oxidation: Formation of 3-(3,3-Dimethylbutyl)-3-oxocyclobutane-1-carboxylic acid.

Reduction: Formation of 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutanol.

Substitution: Formation of 3-(3,3-Dimethylbutyl)-3-chlorocyclobutane-1-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Properties

Recent studies have indicated that compounds similar to 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid exhibit anticancer properties. Research has shown that cyclobutane derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance:

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of cyclobutane carboxylic acids inhibited the proliferation of breast cancer cells by inducing apoptosis (programmed cell death) .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. By modulating inflammatory pathways, such compounds can reduce symptoms associated with conditions like arthritis and asthma.

Agrochemical Applications

1. Herbicides and Pesticides

Due to its structural properties, this compound can be utilized in the formulation of herbicides and pesticides. The compound's ability to interact with plant growth regulators makes it suitable for developing selective herbicides that target specific weeds without harming crops.

2. Case Study on Herbicidal Activity

A patent application highlighted a formulation containing cyclobutane derivatives that demonstrated effective herbicidal activity against common agricultural weeds while being environmentally friendly . This formulation was noted for its low toxicity to non-target species.

Material Science Applications

1. Polymer Synthesis

The compound can serve as a building block in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with desirable mechanical properties, such as flexibility and strength.

2. Case Study on Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical performance . Such polymers have potential applications in coatings, adhesives, and composite materials.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3,3-dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives, focusing on substituents, molecular properties, and functional groups.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects :

- The 3,3-dimethylbutyl group in the target compound introduces significant steric bulk compared to smaller substituents like ethyl () or trifluoropropyl (). This may reduce solubility in polar solvents but enhance binding to hydrophobic targets.

- Halogenation : The chlorine atom in the target compound (C₁₄H₁₃ClN₂O₂) contrasts with fluorine in 3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid (). Halogens influence electronic properties and metabolic stability.

Functional Group Diversity :

- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group (pKa ~2-3) contrasts with ester derivatives like ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (), which are more lipophilic and may act as prodrugs.

- Hydroxy Group : All compounds share a hydroxy group, which can participate in hydrogen bonding and influence solubility.

Electronic Effects :

- Electron-Withdrawing Groups : The trifluoropropyl () and difluoromethyl () substituents increase acidity of the carboxylic acid (lower pKa) compared to the target compound’s alkyl group.

- Electron-Donating Groups : The 3,3-dimethylbutyl group in the target compound may slightly deactivate the carboxylic acid via inductive effects.

Stereochemical Considerations :

- The cis-3-ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid () highlights the importance of stereochemistry in cyclobutane derivatives. The target compound’s (1r,3s) configuration could confer unique conformational stability or biological activity.

Potential Applications: Pharmaceuticals: Fluorinated derivatives () are often prioritized for drug development due to enhanced metabolic stability. Materials Science: Bulky substituents (e.g., 3,3-dimethylbutyl) may improve thermal stability in polymer applications.

Research Findings and Data Gaps

- Solubility and Stability: Limited data exist on the solubility, melting points, or stability of these compounds. For example, methyl 3-methylenecyclobutane-1-carboxylate () has a reported boiling point of 56–59°C (20 Torr), but similar data for the target compound are absent.

Biological Activity

3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2413877-42-4) is an organic compound featuring a cyclobutane ring with a hydroxy and carboxylic acid group, along with a 3,3-dimethylbutyl side chain. This unique structure provides distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The compound's structure allows for potential interactions with biological targets through hydrogen bonding and steric effects due to the bulky side chain.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 200.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and carboxylic acid functional groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The rigidity provided by the cyclobutane ring enhances binding affinity and specificity for these targets.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.

- Antioxidant Properties : The molecule exhibits scavenging activity against free radicals, which may protect cells from oxidative stress.

- Metabolic Regulation : Investigations are ongoing into its role in metabolic pathways, particularly in lipid metabolism and glucose homeostasis.

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of the compound on macrophage cell lines. The results indicated a significant reduction in TNF-alpha production when treated with varying concentrations of the compound.

- Animal Models : In a murine model of obesity-induced inflammation, administration of this compound led to a notable decrease in body weight and improved insulin sensitivity compared to controls.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Hydroxycyclobutane-1-carboxylic acid | Lacks the 3,3-dimethylbutyl side chain | Limited activity reported |

| 3,3-Dimethylbutyric acid | Similar in structure but lacks cyclobutane ring | Known for metabolic effects |

| Cyclobutane-1-carboxylic acid | Lacks the hydroxy group | Minimal biological relevance |

Q & A

Basic Question: What are the optimal synthetic routes and critical reaction conditions for preparing 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid?

Methodological Answer:

The synthesis of cyclobutane derivatives like this compound typically involves cyclization of substituted alkenes or functionalization of preformed cyclobutane rings. For example:

- Cyclization Strategies : Use of Grignard reagents or nucleophilic additions to form the cyclobutane ring under controlled temperatures (e.g., 75–80°C for 48–120 hours) .

- Functional Group Introduction : Hydroxyl and carboxylic acid groups may be introduced via oxidation/reduction or hydrolysis steps. For instance, ester intermediates can be hydrolyzed under acidic/basic conditions .

- Key Parameters : Reaction time, temperature, and catalyst selection (e.g., Lewis acids like BF₃·Et₂O) significantly impact yield and purity. HPLC or GC-MS is recommended to monitor reaction progress .

Advanced Question: How can stereochemical outcomes (e.g., cis/trans isomerism) in the cyclobutane ring be controlled during synthesis?

Methodological Answer:

Stereochemical control in cyclobutane systems is challenging due to ring strain. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts to direct ring closure. For example, asymmetric catalysis with chiral ligands (e.g., BINOL derivatives) .

- Conformational Analysis : NMR (¹H/¹³C) and X-ray crystallography can identify dominant conformers. Substituents like the 3,3-dimethylbutyl group may stabilize specific ring conformations via steric effects .

- Computational Modeling : DFT calculations predict transition-state geometries to optimize reaction pathways favoring desired stereoisomers .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS for purity assessment .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₈O₃) .

Advanced Question: How do steric and electronic effects of the 3,3-dimethylbutyl group influence the compound’s reactivity and stability?

Methodological Answer:

- Steric Effects : The bulky 3,3-dimethylbutyl group hinders nucleophilic attack at the β-position of the carboxylic acid, increasing stability under basic conditions. This is observed in slower esterification kinetics compared to less-substituted analogs .

- Electronic Effects : The alkyl group’s electron-donating nature may stabilize the cyclobutane ring via hyperconjugation, reducing ring-opening tendencies. Comparative studies with trifluoromethyl analogs (e.g., 3-(trifluoromethyl)cyclobutane derivatives) show enhanced thermal stability in alkyl-substituted systems .

- Experimental Validation : Kinetic studies (e.g., Arrhenius plots) and computational electron density maps (using Gaussian) can quantify these effects .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to minimize oxidation of the hydroxyl and carboxylic acid groups .

- Solubility Considerations : Lyophilize and store as a solid. In solution, use anhydrous DMSO or THF to avoid hydrolysis .

- Stability Monitoring : Periodic NMR and HPLC analysis to detect degradation products (e.g., lactones from intramolecular esterification) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Purity Variability : Impurities (e.g., residual solvents or stereoisomers) can skew results. Validate purity via orthogonal methods (HPLC + HRMS) .

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter binding kinetics. Standardize protocols (e.g., IC₅₀ measurements at pH 7.4 with <1% DMSO) .

- Target Selectivity : Use CRISPR-engineered cell lines or knock-out models to confirm target-specific effects vs. off-target interactions .

Advanced Question: What computational tools are effective for predicting this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Software like AutoDock Vina or Schrödinger Maestro models binding poses to enzymes (e.g., cyclooxygenase or proteases). Focus on the carboxylic acid’s role in hydrogen bonding .

- MD Simulations : GROMACS or AMBER can simulate conformational flexibility of the cyclobutane ring in aqueous vs. lipid bilayer environments .

- QSAR Models : Train models using datasets of cyclobutane derivatives to predict ADMET properties or bioactivity .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing or solubilizing .

- Waste Disposal : Neutralize carboxylic acid residues with sodium bicarbonate before disposal .

- Toxicity Screening : Perform Ames tests or zebrafish embryo assays to preliminarily assess toxicity .

Advanced Question: How does the compound’s logP value correlate with its membrane permeability in cellular assays?

Methodological Answer:

- LogP Measurement : Determine via shake-flask method (octanol/water partition) or computational tools like MarvinSketch. The 3,3-dimethylbutyl group increases logP (~2.5–3.0), enhancing lipid membrane permeability .

- Cellular Uptake Validation : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) and confocal microscopy to track intracellular localization .

- P-gp Efflux Assays : Test susceptibility to efflux pumps (e.g., MDCK-MDR1 cells) to evaluate bioavailability .

Advanced Question: What strategies mitigate racemization during functionalization of the cyclobutane ring?

Methodological Answer:

- Low-Temperature Reactions : Perform acylations or esterifications at ≤0°C to reduce thermal racemization .

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

- Enzymatic Resolution : Lipases or esterases (e.g., Candida antarctica lipase B) selectively hydrolyze one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.